N-Nitrososarcosine
Overview
Description
Synthesis Analysis
The synthesis of N-nitrososarcosine and its derivatives involves the nitrosation of sarcosine. Various esters and salts of N-nitrososarcosine have been prepared and used in model peptide syntheses, illustrating the compound's utility in biochemical research and its relevance in understanding nitrosation reactions within organisms and food products (Stewart, 1969).
Molecular Structure Analysis
Investigations into the molecular structure of N-nitrososarcosine derivatives reveal detailed insights into their chemical characteristics. For instance, the N-nitroso derivatives of sarcosine and other amino acids have been characterized, highlighting the compounds' formation under conditions that approximate those in the mammalian stomach, thus underscoring their potential relevance to human health (Lijinsky, Keefer, & Loo, 1970).
Chemical Reactions and Properties
N-Nitrososarcosine undergoes various chemical reactions that underscore its mutagenic potential. The compound's ability to form direct-acting mutagens in certain conditions, particularly in relation to its structure and the presence of free hydroxyl groups in sugar moieties, has been a point of interest. This mutagenicity is attributed to the hydrolysis of N-nitrosoglycosylamines to form arene diazonium cations, indicating a complex reaction mechanism that underlies its mutagenic activity (Pignatelli et al., 1987).
Physical Properties Analysis
The physical properties of N-nitrososarcosine, including its volatility and reactivity, have been elucidated through methods that involve its determination in food matrices. These studies not only provide insights into the compound's physical characteristics but also highlight the methodologies for its detection and quantification, underscoring the challenges in differentiating it from other nitrosamines and nitrosamides (Walters, Downes, Edwards, & Smith, 1978).
Chemical Properties Analysis
The chemical properties of N-nitrososarcosine, especially its formation from precursors in vivo and its potential carcinogenicity, have been a significant area of research. Studies demonstrate that N-nitrososarcosine can form under specific conditions in the stomach, emphasizing the endogenous risk of nitrosamine formation and its implications for health (Zhukova & Makeev, 1981).
Scientific Research Applications
Peptide Synthesis : N-Nitrososarcosine derivatives are used in model peptide syntheses, including the sequential polypeptide (Sar-Gly)n (Stewart, 1969).
Suppressing Toxicity : It suppresses dimethylnitrosamine-induced inhibition of liver protein synthesis and its metabolism (Friedman, Sanders, & Woods, 1976).
Enzyme Inhibition : It rapidly inhibits DMN demethylase activity, a crucial enzyme in metabolic processes (Friedman & Couch, 1976).
Monitoring Endogenous N-Nitrosation : It helps in estimating endogenous N-nitrosation in high-risk populations, potentially reducing cancer risk (Ohshima, Béréziat, & Bartsch, 1982).
Carcinogenic Potential : N-Nitrososarcosine has been shown to induce liver cell carcinomas in animal studies (Wogan, Paglialunga, Archer, & Tannenbaum, 1975).
Formation in Food : It can be formed from dietary nitrite and amino compounds, posing a potential carcinogenic risk (Rao & Osborn, 1977).
Detection in Food : N-Nitrososarcosine is detectable in various food items, with implications for health in regions with high esophageal cancer rates (Siddiqi, Tricker, & Preussmann, 1988).
Analytical Methods : Various methods have been developed for detecting and quantifying N-Nitrososarcosine in different matrices, including food products and tobacco (Walters, Downes, Edwards, & Smith, 1978).
Safety And Hazards
properties
IUPAC Name |
2-[methyl(nitroso)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074309 | |
Record name | N-Nitrososarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] | |
Record name | N-Nitrososarcosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6267 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in polar organic solvents; miscible with water | |
Record name | N-NITROSOSARCOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00261 [mmHg] | |
Record name | N-Nitrososarcosine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6267 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Nitrososarcosine | |
Color/Form |
Pale-yellow crystals | |
CAS RN |
13256-22-9 | |
Record name | N-Nitrososarcosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrososarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Nitrososarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOSARCOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-NITROSOSARCOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66-67 °C | |
Record name | N-NITROSOSARCOSINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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